![molecular formula C7H7ClF2N2O2 B2389221 [4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 1946828-31-4](/img/structure/B2389221.png)
[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid is a chemical compound with the molecular formula C7H7ClF2N2O2 and a molecular weight of 224.6 g/mol . This compound is notable for its applications in proteomics research and its unique structural features, which include a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, including metal-based methods that transfer CF2H to C(sp2) sites . The reaction conditions often involve the use of electrophilic, nucleophilic, radical, and cross-coupling methods to construct the C(sp3)–CF2H bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing non-ozone depleting difluorocarbene reagents for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . These methods are designed to streamline access to molecules of pharmaceutical relevance and are optimized for process chemistry applications.
化学反应分析
Types of Reactions
[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group enhances its ability to act as a hydrogen-bond donor, which can influence its binding affinity to various biological targets . This property is crucial for its effectiveness in proteomics research and potential therapeutic applications.
相似化合物的比较
Similar Compounds
Compounds similar to [4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid include:
Indole derivatives: Such as indole-3-acetic acid, which is a plant hormone with diverse biological and clinical applications.
Other pyrazole derivatives: Compounds with similar pyrazole rings but different substituents, which may exhibit varying biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its hydrogen-bonding capabilities and influences its reactivity and interactions with biological targets .
属性
IUPAC Name |
2-[4-chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2O2/c1-3-5(8)6(7(9)10)12(11-3)2-4(13)14/h7H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLUNWAHDCOTDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
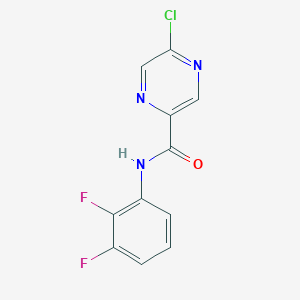
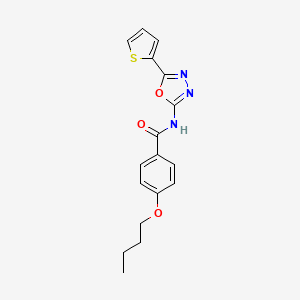
![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2389147.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B2389149.png)
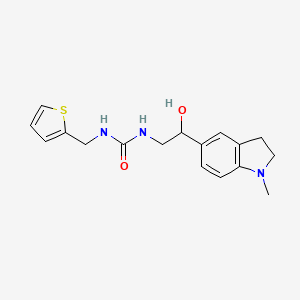
![1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2389151.png)
![2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2389152.png)
![1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2389153.png)
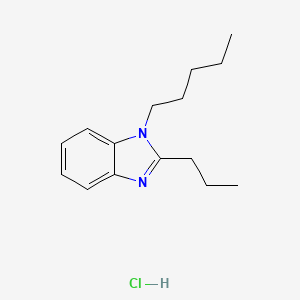
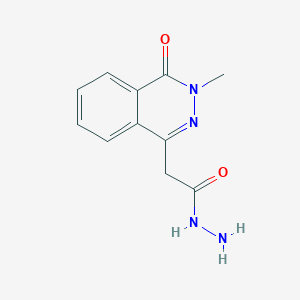
![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B2389158.png)
![3-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B2389160.png)
![1-(3-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2389161.png)
